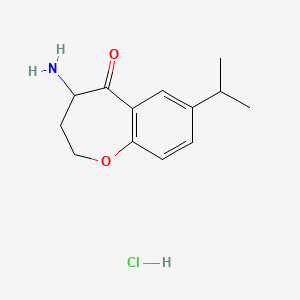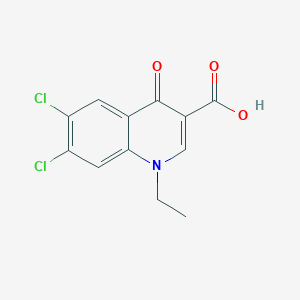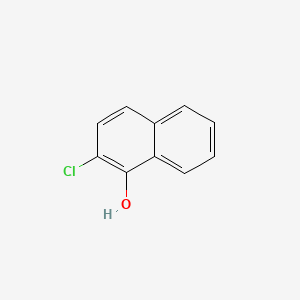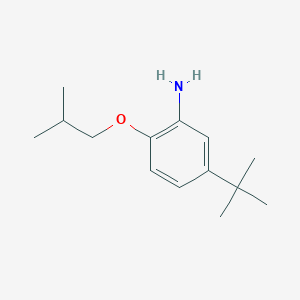
Thiophen-2-yl-methylamine
Übersicht
Beschreibung
Thiophen-2-yl-methylamine is a useful research compound. Its molecular formula is C5H7NS and its molecular weight is 113.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thiophen-2-yl-methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiophen-2-yl-methylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Preparation of Derivatives with Biological Activity : Derivatives of thiophen-2-yl-methylamine, such as substituted methylamines and acetic acids, have been synthesized for their potential biological activity. Electrophilic substitution on the thiophene ring is a key process in these syntheses (Beaton, Chapman, Clarke, & Willis, 1976).
Study as a Recreational Stimulant : 2-Methiopropamine, a thiophene analogue of methamphetamine, is studied for its metabolism and detectability in humans and rats. This research is crucial for understanding its pharmacodynamics and for its inclusion in drug screening protocols (Welter et al., 2013).
Catalysis in Transfer Hydrogenation : Thiophen-2-yl-methylamine derivatives are used to synthesize ruthenium complexes that act as pre-catalysts in the transfer hydrogenation of aromatic ketones. This application is significant in the field of catalysis and organic synthesis (Aydemir, Baysal, Özkar, & Yıldırım, 2011).
Organic Experiment Design for Drug Intermediates : Thiophen-2-yl-methylamine derivatives are used in the design of organic experiments to synthesize drug intermediates, such as methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, enhancing students' interest and skills in scientific research (Min, 2015).
Anticancer Activity and Docking Studies : Thiophen-2-carboxaldehyde derivatives exhibit antibacterial, antifungal, and anticancer activities. Their binding to human serum albumin is investigated, providing insights into their pharmacokinetics and potential as therapeutic agents (Shareef et al., 2016).
Detection in Drug Impairment Cases : Methiopropamine, a derivative of thiophen-2-yl-methylamine, is detected in blood samples from drivers suspected of drug impairment, highlighting its significance in forensic toxicology (Tuv, Bergh, Vindenes, & Karinen, 2016).
Synthesis of Transition Metal Complexes : Thiophen-2-yl-methylamine is used to synthesize transition metal complexes, such as palladium and platinum complexes, which have applications in catalysis, particularly in Heck and Suzuki cross-coupling reactions (Aydemir et al., 2009).
Eigenschaften
IUPAC Name |
N-methylthiophen-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c1-6-5-3-2-4-7-5/h2-4,6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFVNIFIHYDJTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophen-2-yl-methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-amino-2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one hydrochloride](/img/structure/B7905679.png)










![1-[4-(Methylthio)phenyl]-1-propanol](/img/structure/B7905770.png)
